molecular formula C23H18Cl2N4O2 B11519706 N'-{(Z)-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-methylfuran-3-carbohydrazide

N'-{(Z)-[1-(2,6-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-2-methylfuran-3-carbohydrazide

Cat. No.: B11519706
M. Wt: 453.3 g/mol
InChI Key: YJFXMXIAODAFKL-ZRGSRPPYSA-N
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Description

N’-[(Z)-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a hydrazide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Formation of the Furan Ring: This involves the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Condensation Reaction: The final step involves the condensation of the pyrazole and furan intermediates with a hydrazide derivative, typically under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(Z)-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-{1-[(2,6-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]-2-METHYLFURAN-3-CARBOHYDRAZIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18Cl2N4O2

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(Z)-[1-[(2,6-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C23H18Cl2N4O2/c1-15-18(10-11-31-15)23(30)27-26-12-17-13-29(14-19-20(24)8-5-9-21(19)25)28-22(17)16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,27,30)/b26-12-

InChI Key

YJFXMXIAODAFKL-ZRGSRPPYSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C\C2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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